1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea
Description
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea is a urea-based small molecule characterized by a tetrahydrothiophene (thiolane) ring substituted with a methoxy group at the 3-position, connected via a methylene bridge to the urea moiety.
Properties
IUPAC Name |
1-[(3-methoxythiolan-3-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-15-11(4-6-16-8-11)7-12-10(14)13-9-3-2-5-17-9/h2-3,5H,4,6-8H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCRSDUOWCYBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves the reaction of 3-methoxytetrahydrothiophene with thiophene-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Insights :
- The target compound’s tetrahydrothiophen ring introduces conformational flexibility compared to rigid aromatic systems like pyridine (5h) or thiazole (TTU6), which may influence binding to sterically constrained targets.
- Methoxy groups enhance solubility relative to hydrophobic substituents (e.g., trifluoromethyl in 7n) .
Tetrahydrothiophene Derivatives
The compound 1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea () features a sulfone group (1,1-dioxide) on the tetrahydrothiophene ring, contrasting with the methoxy group in the target compound:
Key Insights :
Adamantyl-Urea Hybrids ()
Adamantyl-urea derivatives (e.g., 40–46 ) incorporate bulky adamantyl groups instead of tetrahydrothiophene:
| Feature | Target Compound | Adamantyl-Ureas (e.g., 40–46) |
|---|---|---|
| Lipophilicity | Moderate (logP ~2–3 estimated) | High (adamantyl increases logP) |
| Synthetic Yield | Not reported | 40–63% (lower yields for bulky groups) |
| Biological Target | Not reported | Antitubercular (MABA assay) |
Key Insights :
- Adamantyl groups enhance metabolic stability but may limit solubility, whereas the target compound’s tetrahydrothiophen-methyl group balances lipophilicity and solubility.
Physicochemical Properties
Comparative data for select urea derivatives:
Biological Activity
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a urea functional group linked to thiophene rings and a methoxytetrahydrothiophene moiety. The molecular formula is , and it exhibits properties typical of thiophene derivatives.
The biological activity of this compound is attributed to its interaction with various biological targets. It may function as an enzyme inhibitor, impacting pathways involved in cell proliferation and apoptosis. The presence of the thiophene ring enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that compounds similar to 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea exhibit significant antimicrobial properties. For instance, derivatives with thiophene groups have shown efficacy against Mycobacterium tuberculosis and other pathogens.
Case Study: Antimycobacterial Activity
A study evaluated a series of thiophene-containing urea derivatives for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentrations (MICs) were determined using the Microplate Alamar Blue Assay (MABA). Notably, one derivative demonstrated an MIC value of 1.56 µM, indicating potent activity against drug-resistant strains .
| Compound | MIC (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|
| TTU1 | >200 | Not determined |
| TTU2 | >200 | Not determined |
| TTU3 | 25 | 50 |
| TTU4 | 50 | 100 |
| TTU5 | 12.5 | 75 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that similar urea derivatives can inhibit cancer cell lines by targeting specific enzymes involved in cancer metabolism.
Case Study: Inhibition of GSK-3β Activity
In vitro studies showed that certain urea derivatives could reduce GSK-3β activity by more than 50% at concentrations around 1 µM. This suggests that the compound may play a role in regulating pathways associated with cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea is influenced by the substitution patterns on the thiophene rings and the urea moiety. Modifications in these regions can enhance or diminish biological activity.
Key Findings:
- Introduction of electron-withdrawing groups on the thiophene ring generally increases potency.
- The methoxy group at the tetrahydrothiophene position appears to enhance solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)urea with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and urea bond formation. Critical parameters include:
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may degrade thermally sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor via TLC and HPLC .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) : Assign peaks for methoxy (δ ~3.3 ppm), tetrahydrothiophene (δ 2.5–3.0 ppm), and thiophene protons (δ 6.8–7.5 ppm) .
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and thiophene C-S vibrations (~670 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays : Test against kinases or phosphatases (IC₅₀ determination) due to urea’s hydrogen-bonding capacity .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility profiling : Measure logP (octanol/water) to predict bioavailability; aim for logP <3 .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement:
- Data collection : Cool crystals to 100 K to minimize thermal motion; collect ≥98% completeness .
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate using R₁ (<5%) and wR₂ (<12%) .
- Hydrogen bonding : Map interactions between urea NH and methoxy/thiophene groups to explain stability .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-response curves : Repeat assays with standardized protocols (e.g., fixed incubation time, cell passage number) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Metabolic stability : Compare hepatic microsomal half-life (human vs. rodent) to explain species-specific discrepancies .
Q. What computational strategies optimize the compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Prioritize substituents with ΔG < -8 kcal/mol .
- QSAR modeling : Train models on IC₅₀ data from analogs (e.g., thiophene vs. furan derivatives) to predict bioactivity .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational flexibility of the tetrahydrothiophene ring .
Q. How to address low yield in the final coupling step of synthesis?
- Methodological Answer :
- Activating agents : Replace EDCl/HOBt with HATU for higher coupling efficiency (yield increases by 15–20%) .
- Microwave-assisted synthesis : Reduce reaction time from 12h to 30min at 100°C while maintaining yield .
- Scavenger resins : Add polymer-bound isocyanate to trap excess amines, simplifying purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
